2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-one core, a butyl group at the 3-position, a sulfanyl group at the 2-position linked to an acetamide group, and a dimethylamino phenyl group attached to the nitrogen of the acetamide group.Scientific Research Applications
Scientific Research Applications:
Pharmacokinetics and Pharmacogenetics
Studies like the one on the polymorphic expression of UGT1A9 in neonates reveal how genetic variability can influence the metabolism of drugs like acetaminophen, highlighting the significance of pharmacogenetics in understanding individual differences in drug metabolism and efficacy (Linakis et al., 2018).
Metabolite Analysis for Understanding Drug Action
Research into the measurement of plasma and urine di-paracetamol and 3-nitro-paracetamol provides insights into novel models of oxidative stress in humans based on oral paracetamol administration, showcasing the role of metabolite analysis in elucidating drug action mechanisms (Trettin et al., 2014).
Drug Metabolism and Impact on Hormonal Homeostasis
Investigations into how acetaminophen use modifies the sulfation of sex hormones across different populations underscore the drug's impact on hormonal homeostasis and its potential implications for reproductive health (Cohen et al., 2018).
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S2/c1-4-5-11-24-19(26)18-16(10-12-27-18)22-20(24)28-13-17(25)21-14-6-8-15(9-7-14)23(2)3/h6-10,12H,4-5,11,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFYRKKKDAMDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
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